molecular formula C18H14O2 B3041907 4-[4-(4-hydroxyphenyl)phenyl]phenol CAS No. 4084-45-1

4-[4-(4-hydroxyphenyl)phenyl]phenol

Cat. No.: B3041907
CAS No.: 4084-45-1
M. Wt: 262.3 g/mol
InChI Key: FVIAPUZAEIMEEW-UHFFFAOYSA-N
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Description

4-[4-(4-hydroxyphenyl)phenyl]phenol: is an organic compound that belongs to the class of phenols It consists of a biphenyl structure with a hydroxyl group attached to one of the phenyl rings

Scientific Research Applications

Chemistry: 4-[4-(4-hydroxyphenyl)phenyl]phenol is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage. Additionally, it has been investigated for its potential use in drug development due to its ability to interact with biological molecules .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its phenolic structure contributes to the thermal stability and mechanical properties of these materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-hydroxyphenyl)phenyl]phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where phenylboronic acid is coupled with 4-iodophenol in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction typically occurs in an inert atmosphere and requires heating to around 120°C for 24 hours .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(4-hydroxyphenyl)phenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-[4-(4-hydroxyphenyl)phenyl]phenol is unique due to its specific arrangement of phenyl rings and the presence of a hydroxyl group. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

4-[4-(4-hydroxyphenyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIAPUZAEIMEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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